[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
CAS No.: 1247066-78-9
Cat. No.: VC2944184
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
amine - 1247066-78-9](/images/structure/VC2944184.png)
Specification
CAS No. | 1247066-78-9 |
---|---|
Molecular Formula | C11H17NO2S |
Molecular Weight | 227.33 g/mol |
IUPAC Name | N-[(4-methylsulfonylphenyl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C11H17NO2S/c1-9(2)12-8-10-4-6-11(7-5-10)15(3,13)14/h4-7,9,12H,8H2,1-3H3 |
Standard InChI Key | WTXDQJKQCADEHE-UHFFFAOYSA-N |
SMILES | CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C |
Canonical SMILES | CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
Structural Identification
(4-Methanesulfonylphenyl)methylamine contains several key structural features that define its chemical identity and potential reactivity. The compound consists of a 4-methanesulfonylphenyl group connected to an isopropylamine unit via a methylene bridge, creating a secondary amine structure.
Parameter | Information |
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Chemical Name | (4-Methanesulfonylphenyl)methylamine |
CAS Registry Number | 1247066-78-9 |
Molecular Formula | C₁₁H₁₇NO₂S |
Molecular Weight | 227.33 g/mol |
Functional Groups | Secondary amine, methanesulfonyl |
Standard Purity | ≥95% |
The methanesulfonyl (mesyl) group attached to the para position of the phenyl ring serves as a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. This structural arrangement creates a distinctive reactivity profile that separates this compound from other phenylalkylamine derivatives .
Physical Properties
Though specific experimental data for (4-Methanesulfonylphenyl)methylamine is limited in the available literature, its physical properties can be reasonably predicted based on structural analysis and comparison with related compounds:
Property | Expected Characteristics |
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Physical State | Crystalline solid at room temperature |
Solubility | Moderately soluble in polar organic solvents; limited water solubility |
Stability | Relatively stable under standard laboratory conditions |
Storage Recommendations | Cool, dry conditions in sealed containers |
The presence of the methanesulfonyl group typically enhances hydrogen bonding capabilities and can affect the compound's solubility profile compared to non-sulfonylated analogs .
Synthetic Approaches
Reductive Amination Pathway
A promising approach might involve reductive amination between 4-methanesulfonylbenzaldehyde and isopropylamine, followed by appropriate reduction conditions. This methodology aligns with common procedures for secondary amine synthesis .
Nucleophilic Substitution
Another potential route involves nucleophilic substitution using 4-methanesulfonylbenzyl halides (particularly bromides or chlorides) and isopropylamine under appropriate base conditions. This approach parallels methods used for related compounds in the literature .
Preparation Considerations
The synthesis of secondary amines such as (4-Methanesulfonylphenyl)methylamine typically requires careful attention to reaction conditions to maximize yield and purity. The preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides represents one established methodology that could be adapted for this specific target molecule .
Synthetic Parameter | Consideration |
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Temperature Control | Critical for selectivity; typically 23-60°C depending on step |
Solvent Selection | DMF commonly employed for similar reactions |
Base Selection | K₂CO₃ often used in alkylation steps |
Purification | Chromatographic techniques typically necessary |
Related Compounds and Structural Analogs
Structural Analogues
Several compounds bearing structural similarities to (4-Methanesulfonylphenyl)methylamine have been identified and studied:
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2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride (CAS: 1423032-68-1) - Features a similar methanesulfonylphenyl core but with a different amine positioning .
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(2R)-1-(4-methylsulfanylphenyl)propan-2-amine (CAS: 12006733) - Contains a methylsulfanyl group rather than methanesulfonyl, providing insight into how sulfur oxidation state affects properties .
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N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine - Another related structure with a methylsulfanyl group instead of methanesulfonyl, offering comparison between sulfinyl and sulfonyl moieties .
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2-(4-Methylphenyl)propan-2-amine - A simplified analog lacking the sulfonyl functionality, allowing assessment of the sulfonyl group's impact on physicochemical properties .
Pharmaceutical Relevance of Related Structures
Compounds containing the methanesulfonylphenyl group have demonstrated pharmaceutical relevance, suggesting potential applications for (4-Methanesulfonylphenyl)methylamine:
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AZD5438 (4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine) - A small molecule drug candidate that reached Phase I clinical trials, featuring a 4-methylsulfonylphenyl group as a key structural component .
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N-(4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine - A complex heterocyclic compound containing the 4-methylsulfonylphenyl motif, demonstrating its use in advanced pharmaceutical structures .
The recurring presence of 4-methanesulfonylphenyl moieties in pharmaceutically relevant compounds suggests potential value for (4-Methanesulfonylphenyl)methylamine in medicinal chemistry applications .
Pharmacological Considerations
Structure-Based Predictions
The structure of (4-Methanesulfonylphenyl)methylamine contains features that suggest potential pharmacological relevance:
Structural Feature | Potential Pharmacological Significance |
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Secondary Amine | Hydrogen bond donor capability; potential for modification |
Methanesulfonyl Group | Hydrogen bond acceptor; modulates lipophilicity; metabolic stability |
Isopropyl Group | Contributes hydrophobicity; potential stereochemical interactions |
Phenyl Ring | π-stacking interactions with protein targets; scaffold for substitution |
These features collectively suggest potential interactions with biological targets, though specific activity profiles would require experimental validation .
Chemical Stability Considerations
The methanesulfonyl group generally confers specific stability characteristics that can be advantageous in pharmaceutical applications:
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Resistance to certain metabolic transformations
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Enhanced chemical stability compared to some other sulfur-containing groups
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Specific electronic influence on neighboring functional groups
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Altered hydrogen bonding patterns compared to non-sulfonylated analogs
These properties may contribute to the compound's potential utility in pharmaceutical research and development contexts .
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